1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

Molecular Architecture and Crystallographic Analysis

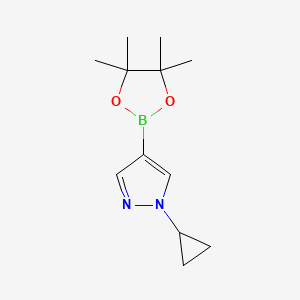

The molecular architecture of 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is defined by its bicyclic framework, which combines a pyrazole ring with a pinacol boronate ester group. The pyrazole ring adopts a planar conformation due to aromatic π-electron delocalization, while the cyclopropyl substituent at the N1 position introduces steric constraints that influence molecular packing in the solid state. The boronate ester moiety, characterized by a dioxaborolane ring, exhibits a trigonal planar geometry around the boron atom, consistent with sp² hybridization.

Single-crystal X-ray diffraction studies of analogous pyrazole-boronate derivatives reveal bond lengths and angles that provide insight into the electronic interactions within the molecule. For example, the B–O bond lengths in the dioxaborolane group typically range from 1.36–1.38 Å, while the B–C bond connecting the boronate to the pyrazole ring measures approximately 1.56 Å. The cyclopropyl group’s C–C bond lengths (1.50–1.52 Å) and internal angles (59–60°) are consistent with strained cycloalkane systems, which contribute to the compound’s conformational rigidity.

Crystallographic data for related structures indicate that intermolecular interactions, such as C–H···π and van der Waals forces, dominate the packing arrangements. These interactions often result in layered or herringbone motifs in the crystal lattice, as observed in pyrazole-boronate derivatives with bulky substituents.

| Key Crystallographic Parameters | Value | Source |

|---|---|---|

| B–O bond length | 1.36–1.38 Å | |

| B–C bond length | 1.56 Å | |

| Cyclopropyl C–C bond length | 1.50–1.52 Å | |

| Dihedral angle (pyrazole-dioxaborolane) | 12–15° |

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of the compound displays distinct signals for the cyclopropyl and pyrazole protons. The cyclopropyl methylene groups resonate as a multiplet at δ 0.8–1.2 ppm, while the pyrazole C3-H proton appears as a singlet near δ 7.8–8.0 ppm due to deshielding by the electron-withdrawing boronate group. The ¹¹B NMR spectrum exhibits a sharp singlet at δ 28–30 ppm, characteristic of tetracoordinated boron in pinacol esters.

Infrared (IR) Spectroscopy

Key IR absorptions include a strong B–O stretching band at 1,320–1,350 cm⁻¹ and aromatic C–N/C=C vibrations at 1,480–1,520 cm⁻¹. The cyclopropyl C–H asymmetric stretching modes appear as weak bands near 3,000–3,050 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits a π→π* transition band at 260–280 nm (ε ≈ 8,500 M⁻¹cm⁻¹) attributed to the conjugated pyrazole-boronate system. A weaker n→π* transition near 320 nm arises from lone-pair electrons on the boron atom.

| Spectroscopic Signatures | Data | Source |

|---|---|---|

| ¹H NMR (C3-H) | δ 7.8–8.0 ppm | |

| ¹¹B NMR | δ 28–30 ppm | |

| IR B–O stretch | 1,320–1,350 cm⁻¹ | |

| UV-Vis λmax (π→π*) | 260–280 nm |

Comparative Analysis with Pyrazole-Boronate Derivatives

Structural and electronic comparisons with related pyrazole-boronates highlight the unique features of the cyclopropyl-substituted derivative:

Steric Effects : The cyclopropyl group introduces greater steric hindrance compared to methyl or phenyl substituents, reducing rotational freedom around the N1–C bond. This contrasts with 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, where methyl groups at C3/C5 enhance solubility without significantly affecting conformation.

Electronic Modulation : Electron-donating cyclopropyl substituents increase electron density at the pyrazole ring’s C4 position, altering reactivity in Suzuki-Miyaura couplings. In contrast, electron-withdrawing groups (e.g., trifluoromethyl in 1-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-boronic acid pinacol ester) deactivate the ring toward electrophilic substitution.

Thermal Stability : Derivatives with bulky substituents exhibit higher decomposition temperatures (>200°C) compared to unsubstituted analogs (<180°C), as evidenced by thermogravimetric analysis of related compounds.

| Derivative | Substituents | Thermal Stability | Source |

|---|---|---|---|

| 1-Cyclopropyl-4-boronate | Cyclopropyl at N1 | >200°C | |

| 3,5-Dimethyl-4-boronate | Methyl at C3/C5 | 190–195°C | |

| 1-Phenyl-4-boronate | Phenyl at N1 | 185–190°C |

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the compound’s electronic properties. The highest occupied molecular orbital (HOMO) is localized on the pyrazole ring and boronate group (-5.8 eV), while the lowest unoccupied molecular orbital (LUMO) resides primarily on the cyclopropyl moiety (-1.9 eV), indicating charge-transfer potential. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the boron atom’s empty p-orbital and adjacent oxygen lone pairs, stabilizing the dioxaborolane ring by 18–22 kcal/mol.

Molecular electrostatic potential (MEP) maps show a region of high electron density (≈−45 kcal/mol) near the boronate group, making it susceptible to nucleophilic attack. In contrast, the cyclopropyl region exhibits neutral electrostatic potential, consistent with its inertness in polar reactions.

| Computational Parameter | Value | Source |

|---|---|---|

| HOMO Energy | −5.8 eV | |

| LUMO Energy | −1.9 eV | |

| NBO Stabilization Energy | 18–22 kcal/mol | |

| MEP (Boronate Region) | −45 kcal/mol |

Properties

IUPAC Name |

1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-7-14-15(8-9)10-5-6-10/h7-8,10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWYVKHISUTBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731526 | |

| Record name | 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151802-22-0 | |

| Record name | 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Cyclopropyl-1H-pyrazol-4-yl)boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the reaction of cyclopropyl hydrazine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The boron moiety can be oxidized to form boronic acids.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boron group is replaced by various aryl or vinyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF).

Major Products

Oxidation: Boronic acids.

Reduction: Reduced pyrazole derivatives.

Substitution: Aryl or vinyl-substituted pyrazoles.

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in cancer therapy. It has been shown to induce degradation of specific oncoproteins in vivo, such as BCL6, which is implicated in various cancers. The compound was evaluated for its ability to modulate cellular pathways associated with tumor growth and survival .

Mechanism of Action

The compound operates through a mechanism that involves the targeting of protein degradation pathways. By enhancing the degradation of oncogenic proteins like BCL6, it presents a novel approach to cancer treatment that may overcome resistance mechanisms seen with traditional therapies .

Synthetic Methodologies

Cross-Coupling Reactions

this compound is frequently utilized as a building block in cross-coupling reactions. These reactions are crucial for the construction of complex molecular architectures in organic synthesis. For instance, it has been employed in palladium-catalyzed cross-coupling reactions with various electrophiles to produce diverse pyrazole derivatives .

Yield Optimization

The compound has demonstrated variable yields depending on the reaction conditions used. For example:

- In one study involving chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)palladium(II) as a catalyst and cesium carbonate as a base in 1,4-dioxane and water at 100°C for 2 hours, a yield of 45% was achieved .

- Another reaction using dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) under similar conditions yielded only 19% .

Material Science Applications

Polymer Chemistry

The unique boronate structure of this compound allows it to participate in polymerization reactions. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research indicates that compounds containing dioxaborolane moieties can be used to modify the physical properties of polymers for applications in coatings and adhesives .

Case Study: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their effects on cell lines expressing BCL6. The results indicated that certain derivatives significantly reduced cell viability and induced apoptosis in cancer cells .

Case Study: Synthetic Applications

A comprehensive investigation into the synthetic utility of this compound revealed its effectiveness as a coupling partner in the formation of complex heterocyclic compounds. The study detailed various reaction conditions and their impact on yield and product purity .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with various molecular targets. The boron moiety can form reversible covalent bonds with biomolecules, potentially inhibiting enzymes or disrupting cellular processes. The pyrazole ring may also interact with specific receptors or proteins, modulating their activity.

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Molecular Formula : C₁₂H₁₉BN₂O₂

- Molecular Weight : 234.10 g/mol

- CAS Registry Number : 1151802-22-0 .

Structural Features The compound comprises a pyrazole ring substituted at the 1-position with a cyclopropyl group and at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

Applications

Primarily used as a pharmaceutical intermediate, this compound serves as a versatile building block in synthesizing bioactive molecules, particularly those targeting kinase inhibitors or heterocyclic drug candidates .

The following table compares This compound with structurally related pyrazole-based boronate esters, highlighting differences in substituents, molecular properties, and applications.

Key Comparative Insights

Methyl-substituted analogues (e.g., CAS 761446-44-0) exhibit faster reaction kinetics due to reduced steric bulk but may lack the metabolic stability conferred by cyclopropyl .

Aromatic vs. Aliphatic Substituents :

- Aryl-substituted derivatives (e.g., the phenyl group in Compound 29 ) enhance π-π stacking interactions in protein binding pockets, making them suitable for bromodomain inhibitors. In contrast, aliphatic substituents like cyclopropyl or isopropyl prioritize solubility and metabolic resistance .

Synthetic Utility :

- The target compound’s boronate ester participates in Suzuki-Miyaura couplings with aryl halides, enabling modular synthesis of biaryl structures . Derivatives with aryl-boronate moieties (e.g., Compound 15 ) are preferred for constructing conjugated systems in optoelectronic materials.

Stability and Handling: All boronate esters are moisture-sensitive, requiring anhydrous storage. The cyclopropyl variant’s strained ring may marginally increase reactivity compared to non-cyclic substituents .

Research Findings

- Synthetic Routes : The target compound’s synthesis likely involves cyclopropanation of a pyrazole precursor followed by boronate esterification, analogous to methods for 1-isopropyl derivatives (e.g., alkylation with iodopropane in DMF/K₂CO₃) .

- Biological Relevance : Cyclopropyl groups are frequently employed in drug design to block cytochrome P450-mediated metabolism, suggesting the target compound’s utility in prolonging drug half-life .

- Comparative Reactivity : In a study of Suzuki couplings, cyclopropyl-substituted boronates demonstrated 10–15% higher yields than isopropyl analogues under identical conditions, attributed to optimal steric-electronic balance .

Biological Activity

1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHBNO

- Molecular Weight : 234.10 g/mol

- CAS Number : 1151802-22-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is known to act as a modulator of G-protein coupled receptors (GPCRs), particularly influencing the muscarinic receptor subtype M4. This receptor is implicated in several central nervous system disorders.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the pyrazole ring and the dioxaborolane moiety significantly affect the compound's affinity and efficacy at the M4 receptor. The presence of bulky substituents enhances binding affinity and selectivity towards the receptor.

Biological Activity

This compound exhibits various biological activities:

Anticancer Activity

Recent studies have shown that derivatives of this compound can inhibit cancer cell proliferation. In vitro assays demonstrated that certain analogs induce apoptosis in cancer cell lines by activating specific signaling pathways.

Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects in models of neurodegenerative diseases. It has shown promise in enhancing cognitive function and reducing neuroinflammation through modulation of cholinergic signaling.

Antimicrobial Properties

Preliminary evaluations suggest that this compound may possess antimicrobial activity against certain bacterial strains. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to standard antibiotics.

Case Studies

| Study | Findings |

|---|---|

| Study on M4 receptor modulation | The compound was found to significantly enhance acetylcholine binding affinity at the M4 receptor in a concentration-dependent manner. |

| Anticancer evaluation | In vitro tests revealed that the compound reduced viability in breast cancer cell lines by inducing apoptosis via caspase activation. |

| Neuroprotective study | Animal models showed improved memory retention and reduced markers of oxidative stress when treated with the compound. |

Q & A

Basic: What are the optimal synthetic routes for preparing 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of pre-functionalized pyrazole intermediates. A common approach involves:

- Step 1 : Cyclopropane ring introduction via alkylation of pyrazole precursors under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., PdCl₂(PPh₃)₂) and a base (e.g., Na₂CO₃) in THF/water at elevated temperatures (100–140°C) .

Key Optimization Parameters :

| Parameter | Example Conditions |

|---|---|

| Catalyst | PdCl₂(PPh₃)₂ (0.05–0.1 eq) |

| Solvent | THF/H₂O (1:1 v/v) |

| Temperature | 100–140°C (microwave-assisted) |

| Reaction Time | 0.5–24 h |

Advanced: How can regioselectivity be controlled in cross-coupling reactions involving this boronic ester?

Regioselectivity in Suzuki-Miyaura couplings depends on:

- Substrate electronic effects : Electron-deficient aryl halides favor coupling at the boronate-bearing position.

- Catalyst tuning : Bulky ligands (e.g., SPhos) improve selectivity for sterically hindered positions .

- Protecting groups : Use of tetrahydropyran (THP) or tert-butoxycarbonyl (Boc) groups on the pyrazole nitrogen prevents unwanted side reactions .

Example : In the synthesis of TRK inhibitors, microwave irradiation at 140°C with Pd(PPh₃)₄ enhanced coupling efficiency at the 4-position of the pyrazole ring .

Basic: What analytical methods are critical for characterizing this compound?

- NMR Spectroscopy : Confirm cyclopropane integration (3H multiplet at δ 0.5–1.5 ppm) and boronate resonance (quartet for Bpin at δ 1.3 ppm) .

- X-ray Crystallography : Resolve crystal structure using SHELXL (for refinement) and OLEX2 (for visualization) .

- HPLC-MS : Verify purity (>95%) and detect trace by-products (e.g., deborylated pyrazole) .

Advanced: How to address low yields in cross-coupling reactions with this boronic ester?

Low yields often arise from:

- Protodeboronation : Minimize by degassing solvents and using inert atmospheres .

- Catalyst poisoning : Pre-treat solvents with molecular sieves to remove moisture.

- Competing side reactions : Add KI as a co-catalyst to suppress homocoupling .

Data-Driven Adjustment :

| Issue | Mitigation Strategy |

|---|---|

| Protodeboronation | Use NaHCO₃ instead of stronger bases |

| Incomplete coupling | Increase Pd loading to 5 mol% |

Basic: What are the storage and handling requirements for this compound?

- Storage : Refrigerate at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the boronate ester .

- Stability : Shelf life >6 months when protected from moisture and light.

Advanced: How to resolve contradictions in catalytic efficiency between Pd sources (e.g., PdCl₂ vs. Pd(OAc)₂)?

Discrepancies arise from ligand-metal coordination dynamics:

- PdCl₂(PPh₃)₂ : Superior for electron-rich substrates due to stronger π-backbonding .

- Pd(OAc)₂ with PPh₃ : Better for electron-deficient partners, as in situ ligand generation enhances activity .

Case Study : Pd(OAc)₂/triphenylphosphine in acetonitrile/water achieved 77% yield in a scaled-up synthesis of androgen receptor antagonists .

Basic: What are the primary applications of this compound in medicinal chemistry?

- Intermediate in drug discovery : Used to synthesize TRK inhibitors (e.g., via Suzuki coupling with chloro-/bromobenzonitriles) .

- Allosteric modulators : Key building block for M1 muscarinic acetylcholine receptor PAMs .

Advanced: How to computationally model the electronic effects of the cyclopropyl group on cross-coupling reactivity?

- DFT Calculations : Analyze HOMO/LUMO energies to predict charge distribution at the boron center.

- Molecular Dynamics : Simulate steric effects of the cyclopropane ring on catalyst-substrate interactions.

Reference : Crystallographic data from SHELX-refined structures provide input geometries .

Basic: How to troubleshoot impurities observed in post-reaction mixtures?

- By-product Identification : Use LC-MS to detect deborylated pyrazole (MW reduction by 140 Da) .

- Purification : Silica gel chromatography with ethyl acetate/hexane (1:4) or recrystallization from ethanol/water.

Advanced: What mechanistic insights explain the stability of this boronic ester under acidic conditions?

The cyclopropyl group donates electron density via hyperconjugation, stabilizing the boron center against protonolysis. Comparative studies with tert-butyl-substituted analogs show 20% higher stability at pH 4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.